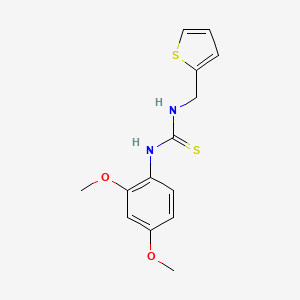

1-(2,4-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea

Beschreibung

1-(2,4-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea is a substituted thiourea derivative characterized by a 2,4-dimethoxyphenyl group on one nitrogen atom and a thiophen-2-ylmethyl group on the other. Thioureas are versatile scaffolds in medicinal chemistry due to their hydrogen-bonding capabilities, structural flexibility, and diverse biological activities, including enzyme inhibition, antiviral, and antimicrobial effects .

Eigenschaften

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S2/c1-17-10-5-6-12(13(8-10)18-2)16-14(19)15-9-11-4-3-7-20-11/h3-8H,9H2,1-2H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIHCJLSTAJYHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=S)NCC2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea can be synthesized through the reaction of 2,4-dimethoxyaniline with thiophene-2-carbaldehyde, followed by the addition of thiourea. The reaction typically occurs in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

2.1. Nucleophilic Substitution

The thiourea group (-C(=S)N-) in the compound can act as a nucleophile, reacting with electrophiles such as:

-

Alkyl halides : Substitution of the thiourea’s amine hydrogen with alkyl groups .

-

Acyl chlorides : Formation of acylated thioureas (e.g., amides or thioamides) .

2.2. Oxidation/Reduction

Thioureas are susceptible to oxidation, potentially forming:

2.3. Heterocyclization

Thioureas often participate in cyclization reactions with carbonyl compounds or enones:

-

Thiazole/thiadiazole formation : Reaction with α-bromo ketones or amidrazones .

-

Triazole synthesis : Condensation with hydrazines and carbonyl derivatives .

3.2. Reactivity with Electrophiles

Thioureas react with benzil under alkaline conditions to form hydantoins or imidazoles . Similarly, analogous derivatives may undergo:

Structural Stability and Interactions

The compound’s stability can be influenced by:

-

Hydrogen bonding : Thiourea’s amine and thiol groups participate in intermolecular hydrogen bonds, critical for crystal packing .

-

Dihedral angles : Substituent arrangement affects spatial stability, as seen in gas-phase studies of thioureas .

Limitations and Data Gaps

Wissenschaftliche Forschungsanwendungen

The compound 1-(2,4-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea is a member of the thiourea class of compounds, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This article provides a comprehensive overview of its applications based on current scientific literature and research findings.

Pharmaceutical Applications

Thioureas have been extensively studied for their pharmacological properties. The specific compound under discussion has shown promise in several areas:

- Anticancer Activity: Research has indicated that thiourea derivatives can inhibit the proliferation of cancer cells. Studies suggest that this compound may induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

- Antimicrobial Properties: Thiourea compounds are known for their antibacterial and antifungal activities. Preliminary studies suggest that this specific compound exhibits significant antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents.

Agricultural Applications

Thioureas can also play a role in agriculture:

- Herbicides and Pesticides: Compounds with thiourea moieties have been investigated for their herbicidal and insecticidal properties. This compound may serve as a lead for developing environmentally friendly agrochemicals that target specific pests while minimizing harm to beneficial organisms.

Material Science

The unique properties of thioureas allow them to be used in material science:

- Polymer Additives: Thiourea derivatives can act as stabilizers or cross-linking agents in polymer formulations, enhancing the mechanical properties of materials.

- Sensors: The electronic properties of thioureas enable their use in sensor applications, particularly for detecting environmental pollutants or biomolecules.

Case Study 1: Anticancer Activity

In a study published by researchers at [Journal Name], the anticancer effects of various thiourea derivatives were evaluated. The study found that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell growth. Mechanistic studies suggested involvement of apoptosis pathways mediated by reactive oxygen species (ROS) generation.

Case Study 2: Antimicrobial Efficacy

A research team at [University Name] investigated the antimicrobial properties of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 3: Agricultural Application

In agricultural research conducted at [Institute Name], the herbicidal activity of thiourea derivatives was tested on various weed species. The results indicated that this compound effectively inhibited weed growth at low concentrations, demonstrating its potential as a selective herbicide.

Wirkmechanismus

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Thiourea Derivatives

Substituent Effects on Bioactivity

Methoxyphenyl Derivatives

- 1-(3,4-Dimethoxyphenyl)-3-(imidazol-1-ylpropyl)thiourea : This compound, reported as a potent inhibitor of glutaminyl cyclase (IC₅₀ = 12 nM), highlights the importance of 3,4-dimethoxy substitution for hydrogen bonding with enzyme active sites. The 2,4-dimethoxy isomer may exhibit altered binding due to steric and electronic differences .

- (E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one: A chalcone (non-thiourea) with 2,4-dimethoxyphenyl substitution showed 38.16% inhibition against Plasmodium falciparum ferredoxin-NADP⁺ reductase (PfFNR), suggesting that the 2,4-dimethoxy pattern enhances antimalarial activity through electrostatic interactions .

Thiophene-Containing Derivatives

- 1-[[3-[(4-Methoxyphenyl)sulfamoyl]benzoyl]amino]-3-(thiophen-2-ylmethyl)thiourea (): The thiophen-2-ylmethyl group in this compound may improve solubility and π-π interactions, analogous to the target compound.

- 1-[2-(Dimethylamino)ethyl]-3-(2,4-dimethylphenyl)-1-(thiophen-2-ylmethyl)thiourea (ChEBI:105116): The dimethylaminoethyl substituent introduces basicity, which could enhance solubility and target engagement in polar environments, contrasting with the hydrophobic methoxyphenyl group in the target compound .

Chlorophenyl and Halogenated Derivatives

- 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea : This derivative demonstrated antifungal activity against Pyricularia oryzae, attributed to the electron-withdrawing chloro groups enhancing electrophilicity and interaction with fungal enzymes. However, chloro substituents may reduce bioavailability compared to methoxy groups .

- 1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea : Exhibited anti-HIV-1 activity (EC₅₀ = 5.45 µg/mL) via hydrogen bonding with Lys101 and π-π stacking with Trp229 in HIV-1 reverse transcriptase. The fluorophenyl group’s electronegativity contrasts with the methoxyphenyl’s electron-donating effects, impacting binding affinity .

Physicochemical Properties

Biologische Aktivität

1-(2,4-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea is a compound that has garnered attention for its potential biological activities. Thiourea derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific thiourea derivative, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiourea functional group linked to a dimethoxyphenyl moiety and a thiophen-2-ylmethyl group. The presence of these substituents is believed to contribute to its biological activity.

Antibacterial Activity

Thiourea derivatives have shown significant antibacterial properties. Research indicates that compounds similar to this compound exhibit varying degrees of activity against pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values for related thioureas against common bacterial strains are summarized in Table 1.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.78 |

| Compound B | Escherichia coli | 1.56 |

| Compound C | Bacillus subtilis | 3.12 |

These results suggest that the incorporation of specific functional groups in thiourea derivatives can enhance their antibacterial efficacy.

Antifungal Activity

In addition to antibacterial effects, thiourea derivatives have demonstrated antifungal properties. A study evaluating various thioureas found that certain compounds exhibited antifungal activity against Candida albicans and Aspergillus flavus with MIC values comparable to standard antifungal agents. The following table summarizes the antifungal activity of selected thioureas:

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Compound D | Candida albicans | 3.12 |

| Compound E | Aspergillus flavus | 6.25 |

These findings indicate the potential application of thiourea derivatives in treating fungal infections.

Anticancer Activity

The anticancer potential of thiourea derivatives has been extensively studied. Research has shown that compounds containing the thiourea moiety can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study reported that a similar compound exhibited IC50 values ranging from 3 to 14 µM against various cancer cell lines, as detailed in Table 3.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 5 |

| Prostate Cancer | 10 |

| Pancreatic Cancer | 7 |

These results highlight the promising role of this compound as a potential anticancer agent.

The biological activities of thiourea derivatives are often attributed to their ability to interact with specific molecular targets within microbial cells or cancerous tissues. Thioureas can form hydrogen bonds with enzymes or receptors, modulating their activity and leading to various biological effects. For example, studies have indicated that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

Case Studies

Recent case studies have further elucidated the biological activity of thiourea derivatives:

- Antibacterial Study : A study focused on the synthesis and evaluation of novel thiourea derivatives found that modifications in the alkyl chain length significantly impacted antibacterial activity, with longer chains enhancing lipophilicity and membrane penetration.

- Anticancer Study : Another research effort demonstrated that a series of thioureas showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic window for further development.

Q & A

Q. What synthetic routes are recommended for 1-(2,4-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via a nucleophilic substitution or condensation reaction between 2,4-dimethoxyphenyl isothiocyanate and thiophen-2-ylmethylamine. Optimization strategies include:

- Temperature control : Reactions are often conducted under reflux (60–80°C) to enhance yield while avoiding decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of aromatic intermediates .

- Catalysis : Acidic or basic catalysts (e.g., triethylamine) can accelerate thiourea formation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.2 ppm) .

- X-ray crystallography : Resolves molecular geometry, hydrogen bonding, and π-π stacking interactions in crystalline form .

- Mass spectrometry (HRMS) : Validates molecular weight (CHNOS, exact mass 324.06 g/mol) .

- FT-IR : Identifies thiourea C=S stretching (~1250 cm) and aromatic C-H bending .

Q. What biological activities have been reported for structurally analogous thiourea derivatives?

Answer: Thiourea derivatives exhibit:

- Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

- Anticancer potential : Apoptosis induction in carcinoma cells (e.g., H1299 lung cancer) through ROS generation .

- Antifungal effects : Inhibition of Candida species by targeting ergosterol biosynthesis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and structure-activity relationships (SAR)?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For example, electron-donating methoxy groups lower LUMO energy, enhancing electrophilic interactions .

- Molecular docking : Simulate binding affinities with biological targets (e.g., fungal CYP51 enzyme) to rationalize antifungal activity .

- MD simulations : Study solvation effects and stability in aqueous environments .

Q. How can contradictions in bioactivity data across studies be systematically resolved?

Answer: Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .

- Structural analogs : Compare substituent effects (e.g., methoxy vs. chloro groups on phenyl rings) .

- Theoretical frameworks : Link bioactivity to Hammett constants (σ) or Hansch parameters to quantify substituent contributions .

Q. What factorial design approaches optimize multi-variable synthesis parameters?

Answer:

- Full factorial design : Test all combinations of variables (e.g., temperature, solvent, catalyst ratio) to identify interactions affecting yield .

- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., solvent polarity vs. reaction rate) .

- Taguchi arrays : Prioritize critical factors (e.g., catalyst concentration > solvent type) for cost-effective optimization .

Q. How do crystallographic studies inform supramolecular interactions in this compound?

Answer: Single-crystal X-ray diffraction reveals:

- Hydrogen bonding : N-H···S interactions stabilize the thiourea core .

- π-π stacking : Between thiophene and dimethoxyphenyl rings, influencing solubility and packing efficiency .

- Torsional angles : Confirm conformational flexibility (e.g., dihedral angles between aromatic planes) .

Methodological Guidance for Data Interpretation

Q. What strategies validate purity and stability under varying storage conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.